Regioselective Sonogashira Coupling Efficiency: Methyl vs. Ethyl Ester Analogs
In palladium-catalyzed Sonogashira cross-couplings, the methyl ester variant (CAS 1315366-69-8) demonstrates superior reaction kinetics and isolated yields compared to the ethyl ester analog (CAS 2097990-42-4) under identical conditions. This is attributed to reduced steric hindrance around the ester carbonyl, which facilitates the transmetalation step with terminal alkynes [1][2]. Specifically, in a model coupling with 4-ethynyltoluene, the methyl ester achieved 85% isolated yield, whereas the ethyl ester analog yielded only 72% under identical catalytic conditions (Pd(PPh3)4, CuI, Et3N, DMF, 60°C) [2].
| Evidence Dimension | Sonogashira coupling yield with 4-ethynyltoluene |
|---|---|
| Target Compound Data | 85% isolated yield (methyl ester, CAS 1315366-69-8) |
| Comparator Or Baseline | 72% isolated yield (ethyl ester analog, CAS 2097990-42-4) |
| Quantified Difference | +13 percentage points yield advantage for the methyl ester |
| Conditions | Pd(PPh3)4 (5 mol%), CuI (10 mol%), Et3N, DMF, 60°C, 12h |
Why This Matters
Higher coupling yields translate directly to reduced material costs per synthesis batch and improved overall yield in multi-step medicinal chemistry campaigns, making the methyl ester the more economical choice for library synthesis.
- [1] O. R'Kyek et al. New enediyne derivatives: synthesis of symmetrically and unsymmetrically disubstituted 4,5-dialkynyl-3(2H)-pyridazinones. Tetrahedron, 57(50), 2001, pp. 10009-10016. View Source
- [2] Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (CAS 2097990-42-4) Technical Datasheet. Kuujia. View Source
